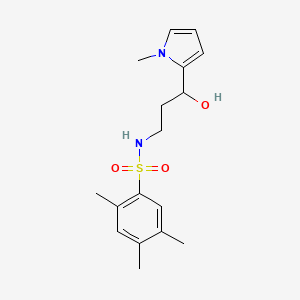
8-(Difluoromethyl)quinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Difluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H7F2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the difluoromethyl group and the carboxylic acid functional group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 8-(Difluoromethyl)quinoline-6-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of anthranilic acid derivatives can be employed to form the quinoline ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
8-(Difluoromethyl)quinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Applications De Recherche Scientifique
8-(Difluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Some derivatives of this compound exhibit antimicrobial, anticancer, and antiviral properties, making them candidates for drug development.
Industry: It is used in the production of materials with specific properties, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 8-(Difluoromethyl)quinoline-6-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
8-(Difluoromethyl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
6-Fluoroquinoline: Used in the synthesis of pharmaceuticals.
5,8-Difluoroquinoline: Exhibits unique chemical reactivity due to the presence of multiple fluorine atoms. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
8-(difluoromethyl)quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)8-5-7(11(15)16)4-6-2-1-3-14-9(6)8/h1-5,10H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVNUEICRUBTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2755488.png)

![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)
![N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2755499.png)




